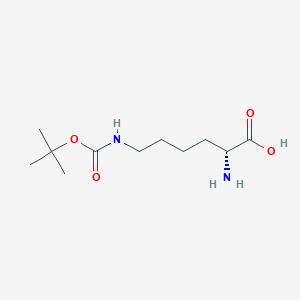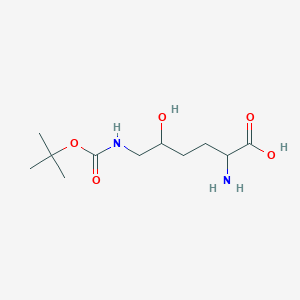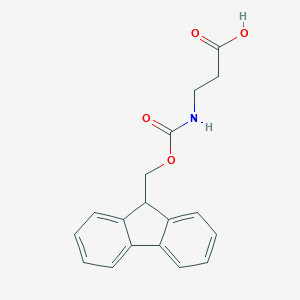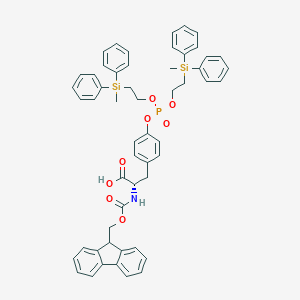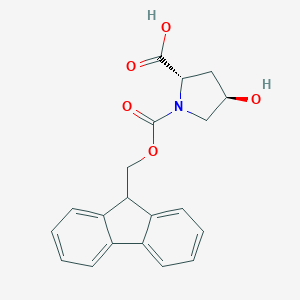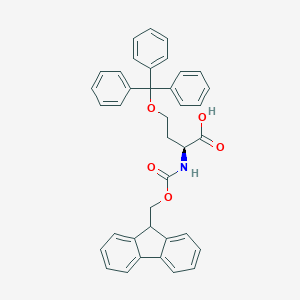
Fmoc-O-trityl-L-homoserine
Overview
Description
Fmoc-O-trityl-L-homoserine, also known as N-α-Fmoc-O-trityl-L-homoserine, is a derivative of the amino acid homoserine. It is commonly used as a building block in solid-phase peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The compound is characterized by the presence of a trityl group protecting the hydroxyl side chain and an Fmoc group protecting the amino group.
Mechanism of Action
Target of Action
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .
Mode of Action
Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .
Result of Action
The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .
Action Environment
The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .
Biochemical Analysis
Biochemical Properties
Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .
Molecular Mechanism
The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the amino and hydroxyl groups of L-homoserine. The process begins with the protection of the hydroxyl group using trityl chloride in the presence of a base such as pyridine. This is followed by the protection of the amino group with Fmoc chloride in the presence of a base like sodium carbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and dimethylformamide to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-trityl-L-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid in dichloromethane containing triisopropylsilane, while the Fmoc group can be removed using piperidine in dimethylformamide.
Substitution Reactions:
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane (DCM): and Dimethylformamide (DMF) : Common solvents used in the reactions.
Major Products Formed
Deprotected Homoserine: Formed after the removal of the trityl and Fmoc groups.
Functionalized Homoserine Derivatives: Formed through substitution reactions on the hydroxyl group.
Scientific Research Applications
Chemistry
Fmoc-O-trityl-L-homoserine is widely used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis (SPPS) method. It serves as a building block for the synthesis of peptides and proteins with modified side chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine
The compound is used in the development of peptide-based therapeutics, including drugs targeting specific proteins or enzymes. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: A similar compound where the hydroxyl group is protected by a tert-butyl group instead of a trityl group.
Fmoc-Thr(tBu)-OH: Another similar compound with a tert-butyl-protected hydroxyl group on threonine.
Uniqueness
Fmoc-O-trityl-L-homoserine is unique due to the presence of the trityl group, which provides a different level of protection and reactivity compared to tert-butyl-protected analogs. The trityl group can be removed under milder conditions, making it suitable for specific synthetic applications where the preservation of sensitive functional groups is crucial .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



